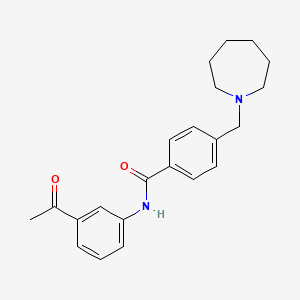
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide, also known as AZD6244, is a small molecule inhibitor that targets the MAPK/ERK pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of the MAPK/ERK pathway has been implicated in the development of several types of cancer, making it an attractive target for therapeutic intervention.
作用機序
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide inhibits the MAPK/ERK pathway by targeting the MEK1 and MEK2 kinases, which are upstream regulators of the pathway. By inhibiting MEK1/2, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide prevents the activation of ERK1/2, which in turn leads to the inhibition of cell proliferation and survival. The MAPK/ERK pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This effect may contribute to its anticancer activity by limiting the blood supply to tumors. Additionally, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been shown to inhibit the growth of certain types of bacteria, suggesting potential applications in the treatment of infectious diseases.
実験室実験の利点と制限
One advantage of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide is its specificity for the MEK1/2 kinases, which reduces the potential for off-target effects. However, its complex synthesis method and low solubility in water can make it difficult to work with in the laboratory. Additionally, like many anticancer agents, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide can have toxic effects on normal cells, which can limit its therapeutic potential.
将来の方向性
There are several potential future directions for research on N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve its availability for research and clinical use. Additionally, further research is needed to better understand the mechanisms of resistance to N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide and to develop strategies to overcome this resistance. Finally, there is potential for the use of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide in combination therapy with other anticancer agents to improve treatment outcomes.
合成法
The synthesis of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide involves several steps, starting from the reaction between 3-acetylphenylboronic acid and 4-(1-azepanylmethyl)benzeneboronic acid. This reaction yields the intermediate compound, which is then subjected to further reactions to yield the final product. The synthesis of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, pancreatic cancer, and colorectal cancer. In addition, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been shown to enhance the efficacy of other anticancer agents when used in combination therapy.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-(azepan-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17(25)20-7-6-8-21(15-20)23-22(26)19-11-9-18(10-12-19)16-24-13-4-2-3-5-14-24/h6-12,15H,2-5,13-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCREUSPRYUMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(azepan-1-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5976700.png)
![5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)
![2-(4-chlorobenzyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5976712.png)
![4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)

![2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976731.png)
![2-methyl-6-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5976736.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5976740.png)
![N-(4-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5976746.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5976754.png)
![6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5976767.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
